molecular formula C9H12BrNO4 B8782289 5-Bromo-2,3-bis(methoxymethoxy)pyridine

5-Bromo-2,3-bis(methoxymethoxy)pyridine

Cat. No.: B8782289
M. Wt: 278.10 g/mol
InChI Key: SBLYHXHQCJSLKQ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-bis(methoxymethoxy)pyridine is a brominated pyridine derivative featuring two methoxymethoxy (-OCH2OCH3) protecting groups at positions 2 and 3, and a bromine atom at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of mitochondrial Complex II inhibitors such as atpenin A5 derivatives . The methoxymethoxy groups enhance solubility and stability during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

Molecular Formula

C9H12BrNO4

Molecular Weight

278.10 g/mol

IUPAC Name

5-bromo-2,3-bis(methoxymethoxy)pyridine

InChI

InChI=1S/C9H12BrNO4/c1-12-5-14-8-3-7(10)4-11-9(8)15-6-13-2/h3-4H,5-6H2,1-2H3

InChI Key

SBLYHXHQCJSLKQ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(N=CC(=C1)Br)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent groups at positions 2, 3, and 5, influencing their reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties CAS Number Price (1 g) Reference
5-Bromo-2,3-bis(methoxymethoxy)pyridine Br (5), -OCH2OCH3 (2,3) C9H12BrNO5 ~294.10* Intermediate for antineoplastic agents Not explicitly listed N/A
5-Bromo-2,3-dimethoxypyridine Br (5), -OCH3 (2,3) C7H8BrNO2 218.05 Pharmaceutical intermediate 52605-98-8 $400
5-Bromo-2-chloro-3-methoxypyridine Br (5), Cl (2), -OCH3 (3) C6H5BrClNO 232.47 Cross-coupling reactions Not listed $250
5-Bromo-2,3-bis(chloromethyl)pyridine Br (5), -CH2Cl (2,3) C7H6BrCl2N 254.94 Alkylating agent 155187-02-3 N/A
3-Bromo-5-methoxypyridine Br (3), -OCH3 (5) C6H6BrNO 188.02 Building block for heterocycles 50720-12-2 N/A

*Calculated based on molecular formula.

Stability and Handling Considerations

  • Methoxymethoxy Protection : Enhances stability during storage and reactions compared to hydroxyl-protected analogs.

Research Findings and Data Highlights

  • Synthetic Efficiency : The target compound is synthesized via sequential lithiation and aldehyde trapping, achieving moderate to high yields (60–85%) .
  • Cost Factors : 5-Bromo-2,3-dimethoxypyridine is priced at $400/g, reflecting its demand in pharmaceutical research, while chloro-substituted analogs are cheaper due to simpler synthesis .
  • Thermodynamic Data: Limited for the target compound, but analogs like 5-Bromo-2-methoxypyridine have documented boiling points (195°C) and densities (1.56 g/cm³) .

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